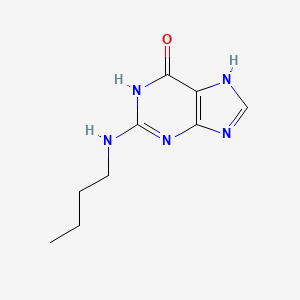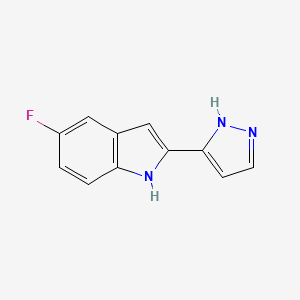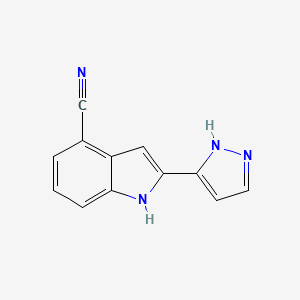![molecular formula C15H17NO3 B6602624 2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione CAS No. 401837-87-4](/img/structure/B6602624.png)
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione is a cyclic compound with a molecular formula of C13H14N2O3. It is an organic compound that is widely used in scientific research. This molecule has been studied extensively in the past few years due to its potential applications in various fields.
Scientific Research Applications
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been studied as a potential inhibitor of lipoxygenase (LOX), an enzyme involved in the metabolism of fatty acids. Additionally, it has been studied as an inhibitor of cyclic AMP (cAMP) phosphodiesterase, an enzyme involved in the regulation of cellular processes.
Mechanism of Action
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione has been studied for its potential mechanisms of action. It is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclic AMP (cAMP) phosphodiesterase. It is believed to act by binding to the active sites of these enzymes, thus preventing them from functioning properly. Additionally, it is believed to act as an agonist of certain G-protein coupled receptors (GPCRs), thus activating their downstream signaling pathways.
Biochemical and Physiological Effects
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclic AMP (cAMP) phosphodiesterase. Inhibition of these enzymes has been linked to a variety of effects, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, it has been shown to activate certain G-protein coupled receptors (GPCRs), which can lead to a variety of physiological effects, including changes in heart rate, blood pressure, and respiration.
Advantages and Limitations for Lab Experiments
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively easy to synthesize, which makes it a convenient option for laboratory experiments. One limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.
Future Directions
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione has a number of potential future directions. One potential direction is to further investigate its mechanism of action. Additionally, further research could be done to investigate its potential therapeutic applications. Additionally, research could be done to investigate its potential interactions with other molecules, as well as its potential effects on other biochemical pathways. Finally, research could be done to investigate its potential toxicity and side effects.
Synthesis Methods
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione can be synthesized using a variety of methods. One popular method is the reaction of 4-methoxyphenylacetic acid and ethylenediamine in the presence of an acid catalyst. This reaction produces a cyclic compound with the desired molecular formula. Other methods of synthesis include the reaction of 4-methoxyphenylacetic acid and ethylenediamine in the presence of a base catalyst, as well as the reaction of 4-methoxyphenylacetic acid and ethylenediamine in the presence of a Lewis acid.
properties
IUPAC Name |
3-hydroxy-2-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(15-13(17)4-3-5-14(15)18)16-11-6-8-12(19-2)9-7-11/h6-9,17H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVVIQSJHRVLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)OC)C2=C(CCCC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(4-Methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)
![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3H,3aH,4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)
![[1-(trimethylsilyl)cyclobutyl]methanol](/img/structure/B6602571.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)


![tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B6602585.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B6602601.png)


![6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602621.png)


![2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One](/img/structure/B6602643.png)